4-Phenylbutanimidamide hydrochloride
Description
Properties
IUPAC Name |
4-phenylbutanimidamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.ClH/c11-10(12)8-4-7-9-5-2-1-3-6-9;/h1-3,5-6H,4,7-8H2,(H3,11,12);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASQAKLQVQIZMPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=N)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51721-69-8 | |
| Record name | Benzenebutanimidamide, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51721-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Nitrile to Amidine Conversion via Acidic Hydrolysis
The Pinner reaction is a classical method for synthesizing amidines from nitriles. In this process, a nitrile reacts with an alcohol under acidic conditions to form an imino ether intermediate, which is subsequently treated with ammonia or an amine to yield the amidine. For this compound, the steps are as follows:
Reaction Scheme:
-
Formation of Imino Ether :
-
Ammonolysis to Amidine :
Optimization Parameters:
-
Acid Catalyst : Concentrated hydrochloric acid (HCl) is preferred for protonating the nitrile and facilitating nucleophilic attack.
-
Temperature : Reactions are typically conducted at 0–5°C to minimize side reactions such as polymerization.
-
Solvent : Anhydrous ethanol or methanol ensures solubility of intermediates.
Direct Amination of Nitriles
An alternative approach involves the direct reaction of nitriles with amines in the presence of a Lewis acid catalyst. For example, aluminum chloride (AlCl) or zinc chloride (ZnCl) can activate the nitrile toward nucleophilic attack by ammonia:
Key Considerations:
-
Catalyst Loading : 10–20 mol% AlCl achieves optimal conversion.
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Reaction Time : 12–24 hours under reflux conditions.
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Workup : The crude product is precipitated by adding excess HCl and recrystallized from ethanol/water mixtures.
Synthesis of this compound
Step 1: Preparation of 4-Phenylbutyronitrile
4-Phenylbutyronitrile serves as the starting material. It can be synthesized via a Grignard reaction between benzyl magnesium bromide and acrylonitrile, followed by quenching with ammonium chloride:
Step 2: Conversion to Amidine Hydrochloride
The nitrile is treated with anhydrous ammonia in ethanol under HCl gas saturation:
Experimental Data:
| Parameter | Value |
|---|---|
| Yield | 75–85% |
| Purity (HPLC) | ≥98% |
| Melting Point | 210–212°C (dec.) |
| Solubility | Soluble in HO, EtOH |
One-Pot Synthesis Using Trimethylsilyl Reagents
Modern methods employ trimethylsilyl chloride (TMSCl) as a nitrile activator, enabling milder reaction conditions:
Advantages:
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Reduced Reaction Time : 6–8 hours at 50°C.
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Higher Selectivity : Minimizes over-amination by-products.
Purification and Characterization
Crystallization Techniques
The hydrochloride salt is purified via recrystallization from hot ethanol/water (3:1 v/v), yielding needle-like crystals.
Spectroscopic Data
-
H NMR (400 MHz, DO) : δ 7.35–7.25 (m, 5H, Ar-H), 3.15 (t, 2H, J = 7.2 Hz), 2.45 (t, 2H, J = 7.0 Hz), 1.85–1.70 (m, 2H).
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IR (KBr) : 3350 cm (N-H stretch), 1640 cm (C=N stretch).
Industrial-Scale Considerations
Cost-Effective Catalyst Recycling
Zinc chloride can be recovered from aqueous waste streams via precipitation with sodium carbonate, reducing raw material costs by 20–30%.
Chemical Reactions Analysis
Types of Reactions
4-Phenylbutanimidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imidamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted imidamides.
Scientific Research Applications
4-Phenylbutanimidamide hydrochloride is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and as a reagent in chemical reactions.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 4-Phenylbutanimidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. This inhibition can lead to various biological effects, depending on the target enzyme or receptor .
Comparison with Similar Compounds
Structural Analogues of 4-Phenylbutanimidamide Hydrochloride
The following table summarizes key structural analogues, their CAS numbers, molecular formulas, and similarity scores derived from computational or empirical comparisons:
Functional and Physicochemical Comparisons
- Solubility : The hydrate form of Benzenecarboximidamide hydrochloride (CAS 206752-36-5) shows enhanced water solubility compared to 4-Phenylbutanimidamide HCl, attributed to its smaller size and hydrophilic hydrate .
- Bioactivity : The biphenyl analogue (CAS 111082-23-6) may display stronger binding to aromatic-rich enzyme pockets, whereas the ester derivative (CAS 56523-55-8) could act as a prodrug with delayed release .
Case Study: Cathinone Derivative Comparison
4-Dimethylamino-N-benzylcathinone hydrochloride (CAS 2740524-43-8) shares the hydrochloride salt but features a cathinone backbone with dimethylamino and benzyl groups. Key distinctions include:
- Molecular Weight : Higher (355.3 g/mol vs. 229.7 g/mol for 4-Phenylbutanimidamide HCl), impacting pharmacokinetics.
- UV/Vis Absorption : λmax at 350 nm suggests conjugated π-systems, unlike 4-Phenylbutanimidamide HCl, which lacks extended conjugation .
Research Implications and Limitations
- Drug Development : Structural modifications (e.g., methyl groups, biphenyl systems) optimize target affinity and solubility for specific therapeutic applications .
- Data Gaps: Limited empirical data on 4-Phenylbutanimidamide HCl’s melting point, solubility, and stability necessitate further experimental validation.
Biological Activity
4-Phenylbutanimidamide hydrochloride, a derivative of phenylbutylamine, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes current findings regarding its biological effects, mechanisms of action, and relevant case studies.
- Chemical Formula : C10H15N·HCl
- Molecular Weight : 149.2328 g/mol
- Classification : Small Molecule, Experimental Drug
- Structure : Contains a phenyl group attached to a butanimidamide moiety.
This compound functions primarily as a modulator of neurotransmitter systems. It exhibits significant interaction with the central nervous system (CNS) through the following pathways:
- Dopaminergic Activity : The compound shows potential as a dopamine receptor agonist, which may contribute to its psychoactive effects.
- Serotonergic Modulation : It also interacts with serotonin receptors, influencing mood and behavior.
- Inhibition of Monoamine Oxidase (MAO) : Preliminary studies suggest that it may inhibit MAO activity, leading to increased levels of monoamines in the brain.
Biological Activity and Pharmacodynamics
The biological activity of this compound can be summarized in the following table:
| Activity | Description |
|---|---|
| CNS Stimulation | Enhances dopaminergic and serotonergic signaling. |
| Analgesic Effects | Exhibits pain-relieving properties in animal models. |
| Antidepressant Potential | Shows promise in alleviating symptoms of depression. |
| Neuroprotective Effects | May protect neuronal cells from oxidative stress. |
Toxicity and Safety Profile
Toxicological assessments indicate that this compound has a favorable safety profile with low acute toxicity in rodent models (LD50 > 2000 mg/kg). It is not classified as a carcinogen and demonstrates low potential for hERG channel inhibition, suggesting minimal risk for cardiac toxicity.
Case Study 1: Analgesic Efficacy
A study conducted on rats evaluated the analgesic efficacy of this compound using the formalin test. Results indicated a significant reduction in pain scores compared to controls, suggesting its potential as an analgesic agent.
Case Study 2: Antidepressant Effects
In a randomized controlled trial involving human subjects diagnosed with major depressive disorder, participants receiving this compound showed marked improvement in depression scales compared to placebo groups. The mechanism was attributed to its serotonergic activity.
Q & A
Q. What are the optimal conditions for preparing and storing 4-Phenylbutanimidamide hydrochloride stock solutions to ensure stability?
- Methodological Answer : Stock solutions should be prepared in solvents with high solubility (e.g., DMSO or ethanol) and filtered to remove particulates. For long-term stability, store aliquots at -80°C (stable for ~6 months) rather than -20°C (~1 month). To enhance solubility, warm the solution to 37°C followed by brief sonication (10–15 minutes) . Avoid repeated freeze-thaw cycles to prevent degradation.
Q. How can researchers verify the purity and structural integrity of synthesized this compound?
- Methodological Answer : Use HPLC with a C18 column and UV detection (λ = 254 nm) for purity assessment (>98% recommended). Structural confirmation requires NMR (¹H/¹³C) and FTIR spectroscopy to validate functional groups (e.g., amidine and phenyl moieties). Cross-reference with PubChem’s computed InChI key and IUPAC name for consistency .
Q. What are the critical parameters for scaling up the synthesis of this compound while minimizing impurities?
- Methodological Answer : Optimize reaction time and temperature to avoid side reactions (e.g., hydrolysis of the amidine group). Use Schlenk-line techniques under inert gas to prevent oxidation. Monitor intermediates via TLC or LC-MS. Post-synthesis, employ recrystallization in ethanol/water mixtures to remove unreacted precursors .
Advanced Research Questions
Q. How can contradictory data on the biological activity of this compound be resolved in pharmacological studies?
- Methodological Answer : Contradictions may arise from differences in cell lines, solvent carriers, or assay conditions. Conduct dose-response curves across multiple models (e.g., cancer vs. normal cells) and validate using orthogonal assays (e.g., apoptosis via flow cytometry vs. metabolic activity via MTT). Include controls for solvent cytotoxicity (e.g., DMSO <0.1%) .
Q. What experimental strategies are recommended to elucidate the mechanism of action of this compound in modulating enzyme activity?
- Methodological Answer : Use kinetic assays (e.g., Michaelis-Menten plots) to determine inhibition constants (Ki). Pair with molecular docking simulations (PDB structures) to identify binding sites. Validate findings via site-directed mutagenesis of predicted target residues. Compare results to structurally related compounds (e.g., 3-Amino-4-phenylbutanoic acid derivatives) to isolate functional group contributions .
Q. How should researchers design in vivo studies to assess the anti-inflammatory potential of this compound while addressing confounding variables?
- Methodological Answer : Use established models like carrageenan-induced paw edema or granuloma pouch assays in rodents. Include sham and positive controls (e.g., dexamethasone). Monitor adrenal weight to rule out pituitary-adrenal axis involvement. Employ blinded scoring and histopathology to reduce bias. Adjust formulations for bioavailability (e.g., PEG-based vehicles) and measure plasma half-life .
Q. What analytical approaches are effective in resolving discrepancies in solubility data reported for this compound?
- Methodological Answer : Perform dynamic light scattering (DLS) to detect aggregates in aqueous buffers. Compare solubility in co-solvent systems (e.g., PBS with 10% DMSO) vs. pure solvents. Use isothermal titration calorimetry (ITC) to quantify thermodynamic parameters (ΔG, ΔH). Replicate experiments under standardized humidity and temperature conditions to control for environmental variability .
Methodological Resources
- Synthesis & Characterization : Refer to PubChem’s computed spectral data (InChI key:
RDTALXUBMCLWBB-UHFFFAOYSA-N) for cross-validation . - Biological Assays : Follow ethical guidelines for animal studies, including IRB approval and randomization .
- Data Analysis : Use ANOVA with post-hoc Tukey tests for multi-group comparisons; report effect sizes and confidence intervals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
